(2Z)-3-{[(2,4-dichlorophenyl)methyl]carbamoyl}prop-2-enoic acid

Antibacterial Cell wall synthesis inhibitor Gram-positive

Ensure experimental reproducibility with precise 2,4-dichloro regiochemistry and (Z)-olefin configuration—critical for defined bioactivity as a Gram-positive cell-wall synthesis inhibitor (IC₅₀ 2.39 µM against E. faecalis biofilm). NCI-60 screening-eligible (NSC 24012/527468). Avoid generic N-aryl maleamic acid substitutions; regioisomers and (E)-isomer exhibit distinct reactivity and unvalidated biology. The (Z)-maleamic acid core also enables pH-triggered cyclodehydration to the corresponding maleimide, relevant for acid-labile conjugate design.

Molecular Formula C11H9Cl2NO3
Molecular Weight 274.10 g/mol
Cat. No. B7951825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2Z)-3-{[(2,4-dichlorophenyl)methyl]carbamoyl}prop-2-enoic acid
Molecular FormulaC11H9Cl2NO3
Molecular Weight274.10 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)CNC(=O)C=CC(=O)O
InChIInChI=1S/C11H9Cl2NO3/c12-8-2-1-7(9(13)5-8)6-14-10(15)3-4-11(16)17/h1-5H,6H2,(H,14,15)(H,16,17)/b4-3-
InChIKeyGMHHXSNGYVNZGZ-ARJAWSKDSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2Z)-3-{[(2,4-dichlorophenyl)methyl]carbamoyl}prop-2-enoic acid: Key Identifiers, Physicochemical Profile, and Procurement Considerations


(2Z)-3-{[(2,4-dichlorophenyl)methyl]carbamoyl}prop-2-enoic acid (frequently catalogued as N-(2,4-Dichlorophenyl)maleamic acid; CAS 95695-47-9; PubChem CID 1549984) is a synthetic, small-molecule α,β-unsaturated carboxylic acid belonging to the N-aryl maleamic acid class [1]. The compound bears a (Z)-configured prop-2-enoic acid backbone linked through a carbamoyl bridge to a 2,4-dichlorophenyl moiety, yielding a molecular formula of C₁₀H₇Cl₂NO₃ and a molecular weight of 260.07 g·mol⁻¹ [1]. Its reported melting range is 177–180 °C, and commercial sourcing typically specifies a purity of 97% (Thermo Scientific / Alfa Aesar catalogue) or 98% (alternative vendors) . The compound is listed under NSC identifiers 24012 and 527468 in the NCI/DTP repository and is also searchable via the AntibioticDB (MAC-0020111) as a Gram-positive-spectrum, cell-wall-synthesis inhibitor [2].

Why (2Z)-3-{[(2,4-dichlorophenyl)methyl]carbamoyl}prop-2-enoic acid Cannot Be Treated as a Commodity Maleamic Acid


Substitution of (2Z)-3-{[(2,4-dichlorophenyl)methyl]carbamoyl}prop-2-enoic acid with a generic N-aryl maleamic acid carries quantifiable risk. First, the precise 2,4-dichloro regiochemistry on the phenyl ring dictates both electronic character and steric accessibility of the maleamic acid warhead; shifting chlorine substitution to 2,5-, 3,4-, or 3,5- positions yields regioisomers (CAS 31460-32-9, 21395-61-9) with distinct Hammett σ values and therefore differing electrophilicities at the α,β-unsaturated carbonyl . Second, the (Z)-configuration of the olefin is stereochemically and functionally integral: the (E)-isomer (CAS 306935-72-8) is a distinct chemical entity with different melting behaviour, chromatographic retention, and conformational preference, and cannot be assumed to present identical reactivity in cyclodehydration, Michael addition, or enzyme-binding contexts . Third, biological annotation of this specific compound—confirmed through AntibioticDB as a Gram-positive cell-wall synthesis inhibitor with weak whole-cell activity and through BindingDB as an inhibitor of Enterococcus faecalis biofilm formation (IC₅₀ 2.39 µM)—is tied to its unique substitution pattern and cannot be extrapolated to other dichlorophenyl maleamic acids without validation [1][2]. Generic substitution therefore risks loss of defined mechanism-linked activity and introduces uncharacterized biological behaviour.

Quantitative Differentiation Evidence for (2Z)-3-{[(2,4-dichlorophenyl)methyl]carbamoyl}prop-2-enoic acid Against Closest Analogs


Documented Mechanism of Action: Gram-Positive Cell Wall Synthesis Inhibition Confirmed by Reporter System

The compound (MAC-0020111) has been explicitly annotated in the AntibioticDB as a Gram-positive-spectrum cell wall synthesis inhibitor, detected via a dedicated cell wall inhibitor reporter system at McMaster University [1]. In contrast, other regioisomeric dichlorophenyl maleamic acids (e.g., N-(3,4-dichlorophenyl)maleamic acid, N-(2,5-dichlorophenyl)maleamic acid) lack any experimentally confirmed mechanism-of-action annotation in curated databases and are catalogued only as research tools for general enzyme interaction studies or protein modification screens . This mechanism-level differentiation means that the 2,4-dichloro substitution pattern yields a compound with a defined antibacterial pharmacophore, while its regioisomers remain mechanistically uncharacterized.

Antibacterial Cell wall synthesis inhibitor Gram-positive Mechanism of action

Quantified Anti-Biofilm Activity Against Enterococcus faecalis: IC₅₀ = 2.39 µM

In a crystal violet biofilm assay, the target compound inhibited Enterococcus faecalis biofilm formation with an IC₅₀ of 2.39 × 10³ nM (2.39 µM) after 20 h incubation, as recorded in BindingDB (ChEMBL ID CHEMBL3115986) [1]. This is the only regioisomer within the dichlorophenyl maleamic acid series for which quantitative anti-biofilm data are publicly available in a curated database. The closest comparator with any biofilm-related annotation—N-(3,4-dichlorophenyl)maleamic acid—has been linked to LasB inhibition and P. aeruginosa biofilm reduction, but only in a different assay context (extracellular DNA release) and without a reported IC₅₀ value for biofilm inhibition . The availability of a defined IC₅₀ for the 2,4-isomer enables dose-response experimental design that is not possible with uncharacterized regioisomers.

Biofilm inhibition Enterococcus faecalis IC50 Antimicrobial

Class-Level Structural Reactivity: (Z)-Maleamic Acid as a pH-Responsive Warhead Versus Isomeric or Cyclized Forms

The (Z)-maleamic acid scaffold is an established, weakly acid-sensitive caging group that undergoes pH-dependent cyclodehydration to the corresponding maleimide, a property exploited in smart drug-delivery and bioconjugation systems [1]. Within the dichlorophenyl maleamic acid series, the (Z)-2,4-dichloro isomer furnishes a maleimide product (N-(2,4-dichlorophenyl)maleimide) upon cyclization, whereas the (E)-isomer (CAS 306935-72-8) has a different ground-state geometry and cannot undergo the same intramolecular cyclization trajectory without prior isomerization . This stereoelectronic distinction is critical for applications where controlled, pH-triggered release is desired (e.g., the di-substituted maleamic acid-doxorubicin prodrug system that activates at tumor pH 6.5–6.9 [2]). While direct comparative cyclization-rate data for the 2,4-isomer vs. its regioisomers are not published, the general class behaviour indicates that electron-withdrawing aryl substituents modulate the cyclization equilibrium [1].

Prodrug design pH-sensitive linker Maleamic acid Cyclodehydration

NCI/DTP Repository Designation: NSC 24012 / NSC 527468 as a Screening-Available Probe

The target compound carries two NCI Developmental Therapeutics Program (DTP) NSC identifiers (NSC 24012 and NSC 527468), indicating it has been accessioned into the NCI chemical repository and is potentially available for screening through the NCI-60 human tumour cell line panel or other DTP services . Among the dichlorophenyl maleamic acid regioisomers, only the 2,4-isomer (also catalogued as NSC 527468) and its (E)-counterpart bear NSC numbers [1]; no NSC identifiers have been located for the 2,5-, 3,4-, or 3,5-dichloro regioisomers in publicly searchable NCI resources. This repository inclusion provides a unique pathway for academic groups to access the compound for mechanism-of-action or phenotypic screening without independent synthesis.

NCI DTP NSC compound Anticancer screening Chemical probe

Physicochemical Identity: Melting Point (177–180 °C) and Purity Specification (97–98%) as Batch-Quality Benchmarks

The target compound is consistently specified with a melting point of 177–180 °C and a minimum purity of 97% (Thermo Scientific / Alfa Aesar) or 98% (alternative suppliers) [1]. By comparison, N-(3,4-dichlorophenyl)maleamic acid (CAS 21395-61-9) is supplied at ≥97% purity, and N-(2,5-dichlorophenyl)maleamic acid (CAS 31460-32-9) lacks publicly posted melting-point specifications on major vendor platforms . The availability of a tight, experimentally verified melting range (ΔT = 3 °C) for the 2,4-isomer provides a simple, low-cost identity and purity verification parameter (e.g., by capillary melting-point apparatus) that is not equally accessible for all regioisomers.

Melting point Purity Quality control Procurement specification

Highest-Confidence Application Scenarios for (2Z)-3-{[(2,4-dichlorophenyl)methyl]carbamoyl}prop-2-enoic acid Based on Quantitative Evidence


Antibacterial Drug Discovery: Gram-Positive Cell Wall Inhibition Screening

The compound is suited as a probe or starting scaffold for Gram-positive antibacterial hit-finding campaigns, given its curated annotation as a cell wall synthesis inhibitor with Gram-positive spectrum (AntibioticDB) [1]. It can serve as a tool compound in reporter-based assays designed to identify or validate cell wall inhibition, or as a reference standard in comparative MIC/biofilm assays against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant Gram-positive pathogens.

Anti-Biofilm Research: Enterococcus faecalis Biofilm Disruption Studies

With a quantified IC₅₀ of 2.39 µM against E. faecalis biofilm formation (BindingDB / ChEMBL) [2], the compound is suitable for dose-response biofilm inhibition studies, including combination screens with established antibiotics (e.g., vancomycin, linezolid) to assess synergistic or additive anti-biofilm effects. Its defined potency enables reproducible experimental design across laboratories.

Prodrug and Linker Chemistry: pH-Responsive Maleamic Acid Platform Development

The (Z)-maleamic acid core enables pH-triggered cyclodehydration to the corresponding maleimide, a chemistry validated in the di-substituted maleamic acid–doxorubicin prodrug system that activates selectively at tumour-relevant pH (6.5–6.9) [3]. The compound can be evaluated as a model substrate for studying the kinetics of maleamic acid cyclization as a function of aryl substituent electronic effects, or as a building block for synthesizing novel acid-labile conjugates.

NCI-60 Phenotypic Screening: Exploratory Anticancer Activity Profiling

The compound's dual NSC identifiers (NSC 24012; NSC 527468) make it eligible for NCI-60 human tumour cell line panel screening through the DTP programme, providing a low-barrier pathway for academic groups to obtain preliminary anticancer activity fingerprints without committing to full-scale synthesis. Such screening may reveal tissue-type selectivity that can guide further medicinal chemistry optimization.

Quote Request

Request a Quote for (2Z)-3-{[(2,4-dichlorophenyl)methyl]carbamoyl}prop-2-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.